

An In-depth Technical Guide to the Enzymatic Activity of HSD17B13

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Compound of Interest		
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Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver that has emerged as a critical regulator of hepatic lipid metabolism and a key therapeutic target for chronic liver diseases. As a member of the short-chain dehydrogenases/reductases (SDR) family, it catalyzes the NAD+-dependent oxidation of various substrates. Elevated expression of HSD17B13 is strongly associated with the progression of non-alcoholic fatty liver disease (NAFLD), while genetic loss-of-function variants confer significant protection against steatohepatitis, fibrosis, and hepatocellular carcinoma. This guide provides a comprehensive technical overview of the enzymatic activity of HSD17B13, including its substrates, kinetic properties, and its role in pathophysiology, supplemented with detailed experimental protocols and quantitative data to support further research and drug development efforts.

Enzymatic Profile and Function

HSD17B13 is an integral component of hepatocyte lipid droplets, where it plays a pivotal role in lipid and retinol metabolism.[1][2] Its function as an NAD(P)+-dependent oxidoreductase involves the interconversion of hydroxysteroids and ketosteroids, among other potential substrates.[3]

Catalytic Activity and Substrates



The enzymatic activity of HSD17B13 is dependent on its localization to the lipid droplet and the presence of its NAD+ cofactor.[3][4] In vitro studies have demonstrated that HSD17B13 can catalyze the oxidation of a range of lipid substrates.

Confirmed and putative substrates include:

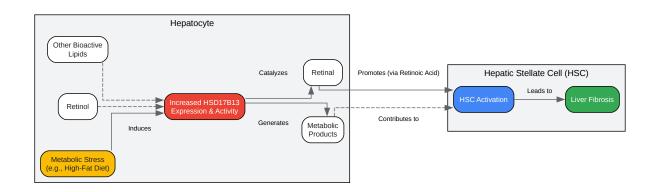
- Steroids: 17beta-estradiol is oxidized to estrone.[5]
- Retinoids: The enzyme exhibits robust retinol dehydrogenase (RDH) activity, converting all-trans-retinol to all-trans-retinal.[4][5] This is a rate-limiting step in the synthesis of retinoic acid, a crucial signaling molecule in hepatic stellate cells.[4]
- Bioactive Lipids: Leukotriene B4 (LTB4), a pro-inflammatory mediator, has also been identified as a substrate.[2]

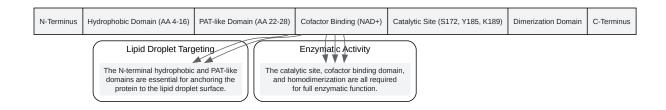
The catalytic mechanism involves a putative triad of key amino acids (S172, Y185, and K189) within the active site.[3]

Role in Pathophysiology

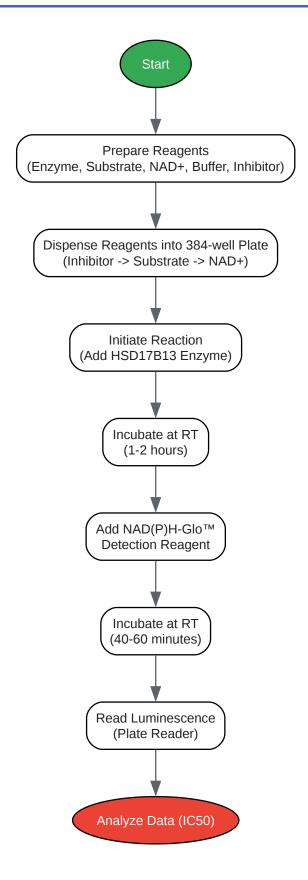
The expression of HSD17B13 is significantly upregulated in the livers of patients with NAFLD and non-alcoholic steatohepatitis (NASH).[4][6][7] This increased enzymatic activity is believed to contribute to the progression of liver disease. Conversely, naturally occurring loss-of-function variants, such as the widely studied rs72613567 splice variant, are strongly associated with a reduced risk of developing NASH, cirrhosis, and hepatocellular carcinoma. This protective effect underscores the therapeutic potential of inhibiting HSD17B13 activity.











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